![molecular formula C18H22N2O3S2 B2596535 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 899988-87-5](/img/structure/B2596535.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis Techniques : Compounds similar to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide have been synthesized using various techniques, including the Diels-Alder reaction. This methodology has been utilized for creating novel cyclic sulfonamides, which can serve as intermediates in pharmaceutical synthesis (Greig, Tozer, & Wright, 2001).
Antibacterial Agents : Derivatives of this compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesis of these compounds involves specific reactions and the resulting products have been tested for their efficacy against various bacterial strains (Palkar et al., 2017).
Antitumor Activity
Antitumor Screening : Certain derivatives of this compound have been evaluated for antitumor activity. For instance, research has shown that some synthesized compounds exhibit high antitumor activity, indicating potential applications in cancer therapy (Farghaly & Abdallah, 2009).
Cancer Cell Line Studies : Research involving the synthesis of different heterocyclic derivatives of related compounds has shown inhibitory effects on various human cancer cell lines. This highlights the potential of these compounds in developing new anticancer agents (Shams et al., 2010).
Photodynamic Therapy and Anticancer Research
- Photodynamic Therapy : Certain benzenesulfonamide derivatives related to this compound have been identified for their potential in photodynamic therapy, especially in the treatment of cancer. These compounds have shown promising photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Research has demonstrated that certain benzothiazole derivatives exhibit antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Maddila et al., 2016).
Antiviral Activity : Some derivatives have been synthesized and tested for their antiviral properties, particularly against tobacco mosaic virus, indicating a potential application in virology and antiviral research (Chen et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer cells .
Mode of Action
This compound interacts with its target, the c-Met receptor tyrosine kinase, by inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The compound’s action on these pathways leads to the suppression of cancer cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and proliferation . By inhibiting the activity of the c-Met receptor tyrosine kinase, the compound disrupts the signaling pathways that these cells rely on for their growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes
Biochemical Analysis
Biochemical Properties
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
It is known that this compound can influence cell function by inhibiting the activity of certain kinases, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the kinases CK2 and GSK3β . By inhibiting these kinases, the compound can prevent the deactivation of the tumor suppressor protein PTEN, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-8-10-14(11-9-13)25(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUFPAXUKUHBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)
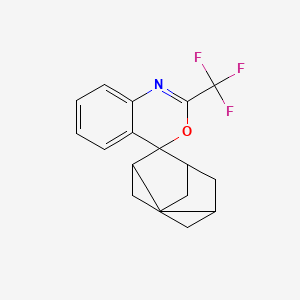
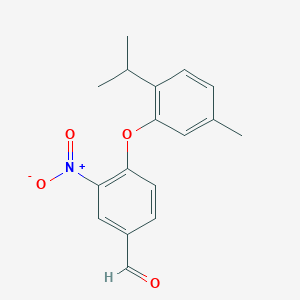
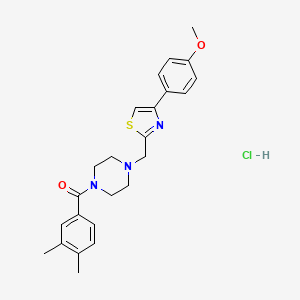
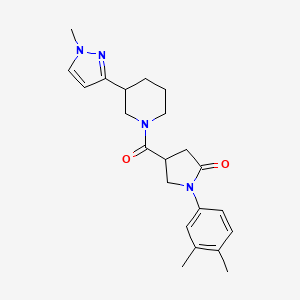


![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2596470.png)
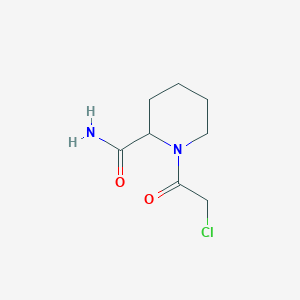
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2596473.png)
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)
